![molecular formula C10H17NO2 B2495893 1-(tert-Butoxycarbonyl)-3,4-methanopyrrolidine CAS No. 936551-50-7](/img/structure/B2495893.png)
1-(tert-Butoxycarbonyl)-3,4-methanopyrrolidine
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Description
Synthesis Analysis
The synthesis of 1-(tert-Butoxycarbonyl)-3,4-methanopyrrolidine and related compounds typically involves multi-step organic reactions, highlighting key methodologies in organic synthesis. For instance, Jarugu et al. (2018) described an optimized large-scale synthesis process for a closely related compound, (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, which is an intermediate for nicotinic acetylcholine receptor agonists. The process includes debenzylation and ring hydrogenation steps, illustrating the complexity and precision required in synthetic organic chemistry (Jarugu et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds related to 1-(tert-Butoxycarbonyl)-3,4-methanopyrrolidine has been elucidated through various spectroscopic techniques and X-ray crystallography. Naveen et al. (2007) synthesized tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate and confirmed its structure using X-ray diffraction studies. This work provides insight into the molecular conformation and intermolecular interactions that could influence the reactivity and properties of such compounds (Naveen et al., 2007).
Chemical Reactions and Properties
1-(tert-Butoxycarbonyl)-3,4-methanopyrrolidine participates in various chemical reactions, showcasing its versatility as a synthetic intermediate. Rossi et al. (2007) detailed divergent and solvent-dependent reactions involving 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene, demonstrating the compound's ability to undergo different reaction pathways to yield a variety of products. Such studies are crucial for understanding the chemical behavior and potential applications of these intermediates (Rossi et al., 2007).
Physical Properties Analysis
The physical properties of 1-(tert-Butoxycarbonyl)-3,4-methanopyrrolidine derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in synthesis. Frey et al. (2007) reported on the crystal structure of a related compound, providing valuable information on its physical characteristics that can affect its handling and reactivity in various chemical contexts (Frey et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are central to the utility of 1-(tert-Butoxycarbonyl)-3,4-methanopyrrolidine in synthetic chemistry. For example, the work by Becerra et al. (2021) on the ambient-temperature synthesis of related compounds highlights innovative approaches to manipulating these intermediates under mild conditions, opening new pathways for their application in complex molecule synthesis (Becerra et al., 2021).
Scientific Research Applications
Synthesis of Chiral Building Blocks
1-(tert-Butoxycarbonyl)-3,4-methanopyrrolidine derivatives serve as valuable intermediates in the synthesis of biologically active nitrogen-containing compounds. The Sharpless reaction and subsequent intramolecular amidomercuration or asymmetric epoxidation followed by cyclization have been employed to produce optically active versions of these compounds. These chiral building blocks are crucial for the asymmetric synthesis of several biologically active natural products, showcasing their importance in medicinal chemistry (Takahata et al., 1991).
Catalyst Development
Research into catalyst systems for improving the efficiency of industrial processes is a significant application area. For example, the development of a palladium catalyst system based on 1,2-bis((tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene demonstrated the general alkoxycarbonylation of challenging olefins. This system enabled the functionalization of ethylene with high activity and selectivity, highlighting the role of tert-butoxycarbonyl derivatives in creating more efficient and versatile catalysts for chemical manufacturing (Dong et al., 2017).
Organic Process Research
In organic process research and development, the practical synthesis of N-(tert-Butoxycarbonyl)-3-pyrroline from cis-1,4-dichloro-2-butene through a one-pot process illustrates the utility of tert-butoxycarbonyl-protected compounds. This synthesis approach emphasizes the importance of selecting appropriate bases and solvents to achieve high purity and yield in a greener and more practical manner, beneficial for large-scale production (Rajesh et al., 2009).
Molecular Mapping and Catalytic Cycles
Investigations into the catalytic cycles of cobalt-catalyzed processes, such as the hydromethoxycarbonylation of 1,3-butadiene, rely on the structural and reactive properties of tert-butoxycarbonyl-protected intermediates. These studies provide deep insights into the mechanisms underlying catalytic transformations, aiding in the design of more efficient and selective catalytic processes (Mika et al., 2011).
Advanced Material Development
The creation of mixed-valence polyoxovanadate(III,IV) clusters with a calixarene cap, exhibiting ferromagnetic V(III)-V(IV) interactions, represents an application in material science. These compounds, synthesized under specific conditions, exhibit unique magnetic behaviors and structural properties, underlining the potential of tert-butoxycarbonyl derivatives in developing new materials with specific electronic and magnetic properties (Aronica et al., 2008).
properties
IUPAC Name |
tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-5-7-4-8(7)6-11/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWHHMBAMGJDAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate | |
CAS RN |
936551-50-7 |
Source
|
Record name | tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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